Cas no 1286719-46-7 (2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide)
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide
- N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide
- 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide
- N-(4-acetamidophenyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide
- F3407-4709
- AKOS024486508
- VU0627233-1
- 1286719-46-7
-
- Inchi: 1S/C22H25N5O3/c1-15(28)23-17-7-9-18(10-8-17)24-21(29)14-27-13-20(22(25-27)26(2)3)16-5-11-19(30-4)12-6-16/h5-13H,14H2,1-4H3,(H,23,28)(H,24,29)
- InChI Key: GLBQIYYNRUMRBO-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(NC(=O)C)C=C1)(=O)CN1C=C(C2=CC=C(OC)C=C2)C(N(C)C)=N1
Computed Properties
- Exact Mass: 407.19573968g/mol
- Monoisotopic Mass: 407.19573968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 88.5Ų
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-4709-2μmol |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-5μmol |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-10μmol |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-20μmol |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-1mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-2mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-3mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-4mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-5mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4709-10mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 10mg |
$79.0 | 2023-09-10 |
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide
Introduction to 2-3-(Dimethylamino)-4-(4-Methoxyphenyl)-1H-Pyrazol-1-yl-N-(4-Acetamidophenyl)Acetamide (CAS No: 1286719-46-7)
The compound 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide, with the CAS registry number CAS No: 1286719-46-7, represents a highly specialized molecule belonging to the class of pyrazole-based acetamides. This compound is characterized by its intricate structure, which combines a pyrazole ring with an acetamide moiety, making it a potential candidate for various pharmacological applications.
The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, serves as the central structural component of this molecule. The substitution pattern on the pyrazole ring is significant: at position 2, there is a dimethylamino group, while at position 3, a methoxyphenyl substituent is attached. These groups contribute to the compound's electronic and steric properties, which may influence its binding affinity and selectivity in biological systems.
The other half of the molecule features an acetamide group, specifically N-(4-acetamidophenyl), which introduces a benzene ring substituted with an acetamide moiety at the para position. This arrangement suggests that the compound may possess hydrogen bonding capabilities and π-π interactions, both of which are critical for drug-target binding.
Recent studies in the field of medicinal chemistry have highlighted the potential of pyrazole-based compounds as inhibitors of various enzyme families, including kinases and phosphatases. The pyrazol-1-yl group has been shown to act as a versatile scaffold for the development of kinase inhibitors, leveraging its ability to form multiple interactions with the target protein.
In addition to its structural features, this compound may exhibit cellular permeability, which is essential for bioavailability. The presence of both hydrophilic and lipophilic groups within the molecule could strike a balance between solubility and membrane penetration, making it a promising candidate for drug development.
Research into the biological activity of this compound has focused on its anti-inflammatory and antimicrobial properties. Preclinical studies have suggested that it may inhibit key inflammatory pathways, such as those involving COX-2 (cyclooxygenase-2) and NF-κB (nuclear factor kappa-light-chain-enhancing factor). These findings align with the broader trend in medicinal chemistry toward the development of multi-target drugs, which can address complex disease mechanisms more effectively.
Moreover, this compound has been explored for its potential as a cancer therapeutic agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the modulation of pro-apoptotic proteins such as Bax and Bak, as well as the inhibition of anti-apoptotic proteins like Bcl-2.
Advances in molecular modeling and in silico drug design have further enhanced our understanding of this compound's interactions with biological targets. For instance, docking studies have revealed that the pyrazole ring interacts with the hinge region of a kinase, while the acetamide group engages in hydrogen bonding with critical residues within the active site.
The synthesis of 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide can be achieved through a multi-step process involving both aliphatic and aromatic substitutions. The pyrazole ring is typically assembled via a Hantzsch dihydropyrazole synthesis, followed by further functionalization to introduce the methoxyphenyl and dimethylamino groups.
In conclusion, this compound represents an exciting frontier in the intersection of medicinal chemistry and pharmacology. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool for advancing therapeutic interventions across a range of diseases, including inflammation, microbial infections, and cancer.
1286719-46-7 (2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)